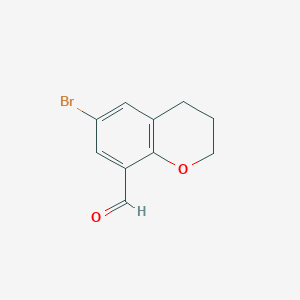

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Description

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBZAXYEYVZIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)C=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-79-2 | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde typically involves the bromination of a benzopyran precursor followed by formylation. One common method includes:

Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.

Formylation: The brominated intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.

Reduction: 6-bromo-3,4-dihydro-2H-1-benzopyran-8-methanol.

Substitution: 6-methoxy-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde.

Scientific Research Applications

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Functional Groups :

- The target compound’s carbaldehyde group at position 8 distinguishes it from the nitro () and methyl () substituents in similar derivatives. Aldehydes are highly reactive electrophiles, whereas nitro groups are strongly electron-withdrawing, and methyl groups are electron-donating .

- Both and feature a 4-one ketone , absent in the target compound. This ketone enhances polarity and may influence hydrogen-bonding interactions .

Molecular Weight: (272.05 g/mol) has a higher molecular weight due to the nitro group (-NO₂), which adds nitrogen and oxygen atoms. The target compound and share similar molecular weights (~241 g/mol) .

Substituent Positioning :

Table 2: Property Comparison

Biological Activity

6-Bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a benzopyran core with a bromine substituent and an aldehyde functional group, contributing to its reactivity and pharmacological profile. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9BrO

- Molecular Weight : 241.08 g/mol

The presence of the bromine atom and the aldehyde group enhances the compound's reactivity, making it a versatile intermediate in organic synthesis and a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antioxidant Activity :

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Enzymes and Receptors : The aldehyde group may participate in nucleophilic attacks on biological targets, altering their function. This interaction is crucial for its antimicrobial and anticancer activities .

- Modulation of Signaling Pathways : Inhibitory effects on pathways like HIF-1 signaling are significant for its anticancer properties. Compounds that inhibit HIF-1 have been shown to reduce tumor growth under hypoxic conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-3,4-dihydro-2H-benzopyran | Similar benzopyran core | Antimicrobial |

| 6-Bromo-coumarin | Derived from coumarin | Strong fluorescence properties; potential anticancer activity |

| 7-Bromo-3,4-dihydrobenzofuran | Contains a furan ring | Different biological profile; less studied |

This table highlights the unique characteristics of 6-bromo-3,4-dihydro-2H-benzopyran-8-carbaldehyde compared to structurally similar compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of similar compounds:

- Study on Antifungal Activity :

- Inhibitory Effects on Cancer Cell Lines :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves bromination and aldehyde functionalization of the benzopyran core. To optimize yield, systematically vary parameters such as temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps). Use Design of Experiments (DoE) to identify critical factors, as outlined in organic chemistry experimental design principles . Characterization via NMR and IR should confirm intermediate structures before final aldehyde introduction .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to differentiate CH₂/CH₃ groups in the dihydrobenzopyran ring .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via HPLC and compare retention times with fresh samples. Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity in derivatization)?

- Answer : Perform Density Functional Theory (DFT) calculations to map the compound’s electrostatic potential and frontier molecular orbitals. Compare predicted reaction pathways (e.g., nucleophilic attack at C-8 aldehyde vs. C-6 bromine) with experimental outcomes. Tools like Gaussian or ORCA can model transition states to explain discrepancies .

Q. What strategies are effective for studying the compound’s reactivity in multi-step syntheses (e.g., Suzuki-Miyaura coupling)?

- Answer : Prioritize protecting-group strategies for the aldehyde (e.g., acetal formation) to prevent side reactions during bromine substitution. Use Pd(PPh₃)₄ or XPhos precatalysts for Suzuki couplings, monitoring via TLC. Post-reaction, deprotect the aldehyde under mild acidic conditions (e.g., HCl/THF) .

Q. How can researchers validate the compound’s role in structure-activity relationship (SAR) studies for bioactive molecules?

- Answer : Synthesize analogs with modifications at the bromine, aldehyde, or dihydrobenzopyran positions. Test bioactivity (e.g., enzyme inhibition) and correlate results with steric/electronic parameters (Hammett constants, logP). Use multivariate regression to identify key structural contributors .

Q. What advanced techniques are suitable for probing the compound’s solid-state properties (e.g., crystallinity, polymorphism)?

- Answer : Perform Single-Crystal X-ray Diffraction (SCXRD) to resolve the 3D structure. Compare with powder XRD patterns to detect polymorphism. Differential Scanning Calorimetry (DSC) can identify melting points and phase transitions, critical for formulation studies .

Methodological Guidance

Q. How should researchers design experiments to mitigate risks associated with handling this compound?

- Answer : Follow safety protocols for aldehydes and brominated aromatics:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Neutralize waste with 10% sodium bisulfite to quench reactive aldehyde groups.

- Reference GHS hazard codes from databases like CAMEO or OECD eChemPortal for emergency response .

Q. What statistical approaches are recommended for analyzing inconsistent spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.